molecular formula C15H15NO4 B14123451 (E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime

(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-4-methylbenzyl oxime

Cat. No.: B14123451
M. Wt: 273.28 g/mol
InChI Key: CCGXRZZXIPUYFP-PXNMLYILSA-N
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Description

4-hydroxy-6-methyl-3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyranone ring, a hydroxy group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-2H-pyran-2-one typically involves multiple steps. One common method starts with the preparation of the pyranone ring, followed by the introduction of the hydroxy and methyl groups. The imino group is then added through a reaction with 4-methylphenylmethoxyamine under specific conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine.

Scientific Research Applications

4-hydroxy-6-methyl-3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-2H-pyran-2-one involves its interaction with specific molecular targets. The hydroxy and imino groups may form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6-methyl-2H-pyran-2-one
  • 4-hydroxy-3-methyl-2H-pyran-2-one
  • 6-methyl-3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-2H-pyran-2-one

Uniqueness

4-hydroxy-6-methyl-3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-2H-pyran-2-one is unique due to the presence of both hydroxy and imino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[(Z)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one

InChI

InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8-

InChI Key

CCGXRZZXIPUYFP-PXNMLYILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C\C2=C(C=C(OC2=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O

Origin of Product

United States

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